molecular formula C10H17Br B13253678 3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane

3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane

Cat. No.: B13253678
M. Wt: 217.15 g/mol
InChI Key: RIJDBKJLVPPZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The presence of a bromomethyl group and an isopropyl group attached to the bicyclo[3.1.0]hexane structure makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor compound. For example, starting with 3-(propan-2-yl)bicyclo[3.1.0]hexane, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: 3-(Hydroxymethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane.

    Reduction: 3-(Methyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane.

    Oxidation: 3-(Hydroxymethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexan-2-one.

Scientific Research Applications

3-(Bromomethyl)-3-(propan-2-yl)bicyclo[31

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or reduction. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a hydroxymethyl group instead of a bromomethyl group.

    3-(Methyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a methyl group instead of a bromomethyl group.

Uniqueness

The presence of the bromomethyl group in 3-(Bromomethyl)-3-(propan-2-yl)bicyclo[310]hexane makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxymethyl analogs

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

3-(bromomethyl)-3-propan-2-ylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H17Br/c1-7(2)10(6-11)4-8-3-9(8)5-10/h7-9H,3-6H2,1-2H3

InChI Key

RIJDBKJLVPPZFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC2CC2C1)CBr

Origin of Product

United States

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